Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt
CAS No.:
Cat. No.: VC20424246
Molecular Formula: C27H45NO7
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H45NO7 |
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Molecular Weight | 495.6 g/mol |
IUPAC Name | 2-(2-hydroxyethylamino)ethanol;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
Standard InChI | InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2 |
Standard InChI Key | RHWRWEUCEXUUAV-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO |
Introduction
Chemical Structure and Development
Treprostinil diethanolamine is a novel salt form of treprostinil, a synthetic analogue of prostacyclin (PGI₂). The compound’s chemical structure includes treprostinil complexed with diethanolamine, enabling oral bioavailability through a sustained-release osmotic tablet . Unlike treprostinil sodium (used in intravenous and inhaled formulations), the diethanolamine salt optimizes physicochemical properties such as solubility and stability, critical for prolonged gastrointestinal absorption .
Crystallization and Polymorph Control
The development of UT-15C required rigorous polymorph control to ensure consistent drug release. Two crystalline forms were identified: a metastable form (Form I) and a thermodynamically stable form (Form II). Process optimization involved seeding techniques in solvent systems such as ethyl acetate/heptane or acetone/water, yielding Form II with dense particle morphology suitable for tablet manufacturing . Slurrying in heptane further converted lighter particles into the stable polymorph, ensuring batch-to-batch reproducibility .
Pharmacological Profile
Mechanism of Action
Treprostinil diethanolamine exerts its effects via prostacyclin receptor agonism, leading to:
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Vasodilation: Reduction of pulmonary and systemic vascular resistance through cAMP-mediated smooth muscle relaxation .
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Anti-proliferative Effects: Inhibition of pulmonary artery smooth muscle cell hyperplasia, mitigating vascular remodeling .
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Platelet Aggregation Inhibition: Reduction in thrombotic risk, a critical factor in PAH progression .
Comparative studies in rats confirmed that UT-15C and treprostinil sodium exhibit identical cardiovascular profiles, validating the bioequivalence of the salt forms .
Absorption and Bioavailability
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Absolute Bioavailability: 17% compared to intravenous treprostinil, with peak plasma concentrations () achieved at 4–6 hours post-dose .
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Food Effect: High-calorie meals increase absorption by 30–50%, necessitating administration with food .
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Dose Proportionality: Linear pharmacokinetics observed at doses of 0.5–15 mg, with less than dose-proportional increases in due to first-pass metabolism .
Distribution and Metabolism
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Protein Binding: 96% plasma protein binding, independent of concentration .
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Metabolism: Hepatic via CYP2C8 (major) and CYP2C9 (minor), generating inactive metabolites through oxidation and glucuronidation .
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Half-Life: Approximately 3.5 hours, consistent across formulations .
Excretion
Clinical Efficacy in Pulmonary Arterial Hypertension
FREEDOM-EV (NCT01560624)
This pivotal trial evaluated UT-15C as add-on therapy in PAH patients on oral monotherapy (endothelin receptor antagonists or phosphodiesterase-5 inhibitors). Key outcomes included:
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Primary Endpoint: 26% risk reduction in clinical worsening (hazard ratio [HR]: 0.74; 95% CI: 0.56–0.97; P=0.03) .
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6-Minute Walk Distance (6MWD): Median improvement of 12 meters vs. placebo at Week 24 (P<0.01) .
Study TDE-PH-302
Monotherapy with UT-15C demonstrated:
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Dose-Response Relationship: Each 0.01 mg/kg dose increase correlated with a 1.23% improvement in 6MWD (P<0.05) .
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Trough-to-Peak Ratio: Consistent hemodynamic effects over 12-hour intervals .
Comparative Pharmacokinetics Across Formulations
Parameter | Intravenous (Remodulin®) | Inhaled (Tyvaso®) | Oral (UT-15C) |
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Bioavailability | 100% | 70% | 17% |
N/A | 15 min | 4–6 h | |
Half-Life | 2 h | 2 h | 3.5 h |
Dosing Frequency | Continuous infusion | 4× daily | 2–3× daily |
Regulatory and Manufacturing Considerations
Regulatory Status
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FDA: Received Complete Response Letter in 2013 due to insufficient efficacy data in monotherapy trials . Resubmitted with FREEDOM-EV data; pending approval as of 2025 .
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EMA: Orphan Drug designation granted in 2004; Phase III ongoing .
Manufacturing Challenges
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Polymorph Stability: Rigorous control of crystallization conditions (temperature, solvent ratios) to prevent reversion to Form I .
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Tablet Formulation: Osmotic core design ensures sustained release over 12 hours, minimizing peak-trough fluctuations .
Future Directions
Expanded Indications
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Scleroderma-Associated Digital Ulcers: Phase II trials (NCT01560637) showed improved perfusion and ulcer healing .
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Chronic Thromboembolic Pulmonary Hypertension (CTEPH): Preclinical data support vasodilatory effects in non-operable cases .
Pediatric Formulations
Physiologically based pharmacokinetic (PBPK) models predict safe dosing in adolescents, with trials planned for 2026 .
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